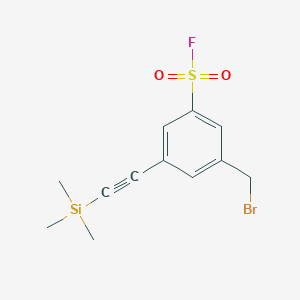

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride

Overview

Description

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a trifunctional building block used for chemical probe synthesis . It contains an aryl sulfonyl fluoride group, alkyne tag, and bromine synthetic handle . This compound is used in various fields, including organic synthesis, medicinal chemistry, and material science.

Molecular Structure Analysis

The empirical formula of this compound is C12H14BrFO2SSi . It has a molecular weight of 349.29 .Chemical Reactions Analysis

This compound is used in click chemistry reactions . When appended to a ligand or pharmacophore through its brominated linker, this building block allows for SuFEx-enabled, context-specific covalent modification of a biological target .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature of -20°C .Scientific Research Applications

Application 1: Use in Solid-State Lasers

- Summary of Application : This compound has been used in the development of passively Q-switched Nd3+ solid-state lasers. Specifically, Hexakis-[(trimethylsilyl)ethynyl]benzene, a related compound, was used as a saturable absorber for signal modulation in these lasers .

- Methods of Application : The compound was prepared using the liquid-phase exfoliation method and then applied to 1.06 µm passively Q-Switched all-solid-state lasers .

- Results or Outcomes : For the lasers using Hexakis-[(trimethylsilyl)ethynyl]benzene, the narrowest pulse width was approximately 398.4 ns, the maximum repetition frequency was 297.1 kHz, the maximum pulse energy was 89.61 nJ, and the peak power was 220.39 mW .

Application 2: Synthesis of Organoselenium Compounds

- Summary of Application : A related compound, 3-bromo-1-(trimethylsilyl)prop-1-yne, has been used in the synthesis of previously unknown organyl [3-(trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis[3-(trimethylsilyl) prop-2-yn-1-yl] selenide .

- Methods of Application : The synthesis was achieved by reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding organylselenolates and sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate .

- Results or Outcomes : The methods developed were reported to be efficient and selective, leading to the synthesis of these previously unknown organoselenium compounds .

Application 3: Synthesis of Organoselenium Compounds

- Summary of Application : A related compound, 3-bromo-1-(trimethylsilyl)prop-1-yne, has been used in the synthesis of previously unknown organyl [3-(trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis[3-(trimethylsilyl) prop-2-yn-1-yl] selenide .

- Methods of Application : The synthesis was achieved by reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding organylselenolates and sodium selenide .

- Results or Outcomes : The methods developed were reported to be efficient and selective, leading to the synthesis of these previously unknown organoselenium compounds .

Application 4: Use in Organic Synthesis

- Summary of Application : 3-(BROMOMETHYL)PHENANTHRENE, a related compound, is used in organic synthesis .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 5: Energy Storage Applications

- Summary of Application : Trimethylsilyl oligo (ethylene oxide) electrolytes, which can be synthesized from related compounds, have been used in energy storage applications .

- Methods of Application : Monomethyl ethers of oligoethylene glycols with different chain lengths were converted to trimethylsilyl derivatives by reacting with trimethylchlorosilane in the presence of triethylamine, or by directly refluxing with excess trimethylchlorosilane or hexamethyldisilazane .

- Results or Outcomes : These electrolytes have very high conductivity, generally >10 −3 S cm −1. A full cell performance test using one of these new electrolytes showed excellent cyclability at room temperature .

Application 6: Synthesis of Organic Functional Materials

- Summary of Application : Novel substituted bis[(trimethylsilyl)ethynyl]benzenes have been prepared as versatile building blocks for organic functional materials .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Future Directions

properties

IUPAC Name |

3-(bromomethyl)-5-(2-trimethylsilylethynyl)benzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO2SSi/c1-18(2,3)5-4-10-6-11(9-13)8-12(7-10)17(14,15)16/h6-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYGHPYMWBAJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC(=C1)CBr)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 5-(methoxyacetyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1448991.png)

![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)

![N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine](/img/structure/B1448994.png)

![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrocarbonate](/img/structure/B1448995.png)